2-(2-Fluorocyclopentyl)isoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione involves several steps. One common synthetic route includes the reaction of a fluorocyclopentane derivative with isoindole-1,3-dione under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione can be compared with other similar compounds, such as:
2-[(1R,2R)-2-Fluorocyclopentyl]-isoindole-1,3-dione: This compound has a similar structure but different stereochemistry, which can lead to variations in its chemical and biological properties.
2-[(1S,2S)-2-Chlorocyclopentyl]-isoindole-1,3-dione: The substitution of fluorine with chlorine can result in different reactivity and applications.
2-[(1S,2S)-2-Bromocyclopentyl]-isoindole-1,3-dione: Similar to the chlorinated derivative, the brominated version may exhibit unique characteristics due to the presence of bromine.
These comparisons highlight the uniqueness of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione in terms of its specific chemical and biological properties.
Properties
IUPAC Name |
2-(2-fluorocyclopentyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVCQKFZRIJARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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